molecular formula C9H19NO B8739926 1-Butyl-2-pyrrolidinemethanol

1-Butyl-2-pyrrolidinemethanol

Cat. No.: B8739926
M. Wt: 157.25 g/mol
InChI Key: RCEKCRDWPFVWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-pyrrolidinemethanol is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a butyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-pyrrolidinemethanol typically involves the reaction of pyrrolidine with butyl halides under basic conditions. One common method is the N-alkylation of pyrrolidine with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-pyrrolidinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-2-pyrrolidinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-2-pyrrolidinemethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-2-pyrrolidinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-butylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-7-4-5-9(10)8-11/h9,11H,2-8H2,1H3

InChI Key

RCEKCRDWPFVWCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 10.1 g (0.1 mol) of 2-pyrrolidinemethanol and 13.8 g (0.1 mol) of potassium carbonate in 200 mL of acetonitrile add 13.7 g (0.1 mol) of butyl bromide. Heat the reaction mixture at reflux with stirring under a nitrogen atmosphere. Follow the progress of the reaction by thin-layer chromatography on silica gel. At the completion of the reaction remove the solvent in vacuo then dissolve the residue in water. Make the aqueous mixture acidic (pH=1) with concentrated hydrochloric acid. Extract the aqueous acid solution with 3×50 mL of hexanes. Make the aqueous solution basic (pH=12) with 20% sodium hydroxide solution and extract with 3×100 mL of methylene chloride. Dry the combined methylene chloride extracts over anhydrous sodium sulfate. Filter the drying agent and evaporate the filtrate in vacuo to obtain the title compound.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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